

# 3-Amino-4-pyrazolecarboxamide hemisulfate discovery and history

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## Compound of Interest

**Compound Name:** 3-Amino-4-pyrazolecarboxamide hemisulfate

**Cat. No.:** B124043

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An In-Depth Technical Guide to **3-Amino-4-pyrazolecarboxamide Hemisulfate**: From Discovery to a Cornerstone of Pharmaceutical Synthesis

## Executive Summary

**3-Amino-4-pyrazolecarboxamide hemisulfate** is a pivotal organic compound, primarily recognized as a critical intermediate in the synthesis of Allopurinol, a cornerstone medication for the treatment of gout and hyperuricemia.<sup>[1]</sup> This guide provides a comprehensive technical overview of its history, the evolution of its synthetic methodologies, its physicochemical properties, and its broader significance within medicinal chemistry. We will explore the scientific rationale behind the progression from early, often inefficient synthetic routes to modern, optimized "one-pot" procedures. This narrative is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating nature of established protocols.

## Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.<sup>[2]</sup> Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to derivatives with a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and anticonvulsant

properties.<sup>[2][3][4]</sup> Within this important class of compounds, aminopyrazoles are particularly valuable building blocks.<sup>[4][5]</sup> 3-Amino-4-pyrazolecarboxamide, available commercially as a stable hemisulfate salt, stands out not for its own direct therapeutic action, but as an indispensable precursor for high-volume pharmaceutical manufacturing.<sup>[1][6]</sup>

## Discovery and the Evolution of Synthetic Methodologies

The history of **3-Amino-4-pyrazolecarboxamide hemisulfate** is intrinsically linked to the development of its synthesis. Early methods, while foundational, were often beset by challenges that limited their industrial applicability.

## Early Synthetic Routes and Their Limitations

Initial synthetic strategies involved multi-step processes that were often characterized by expensive starting materials, modest yields, and significant environmental footprints. Three main historical approaches can be identified:

- From Pyridine Amidohydrazone: This route involved the reaction of pyridine amidohydrazone with ethoxymethylene malononitrile, followed by cyclization and salt formation. The high cost of the starting materials and low overall yield made it difficult to scale for industrial production.<sup>[1]</sup>
- From Malononitrile and Triethyl Orthoformate: Another prominent method utilized malononitrile, triethyl orthoformate, hydrazine hydrate, and sulfuric acid.<sup>[1][7]</sup> While achieving yields around 80% in some cases, this pathway was criticized for its long reaction sequences and the use of expensive reagents like triethyl orthoformate. Furthermore, it generated substantial acetonitrile and morpholine waste, increasing environmental management costs.<sup>[1]</sup>
- Two-Step Process via 3-Amino-2-cyanoacrylic acid amide: A known two-step process involved first reacting formamidine with cyanoacetamide to produce 3-amino-2-cyanoacrylic acid amide. This intermediate was then cyclized with hydrazine.<sup>[8]</sup> However, the intermediate is toxic, crystallizes poorly, and is difficult to purify, leading to contaminants being carried into the final product.<sup>[8]</sup>

The economic and environmental drawbacks of these early methods created a strong impetus for innovation, driving the field toward more efficient, cost-effective, and cleaner synthetic strategies.

## Modern Advancements: The Rise of "One-Pot" Synthesis

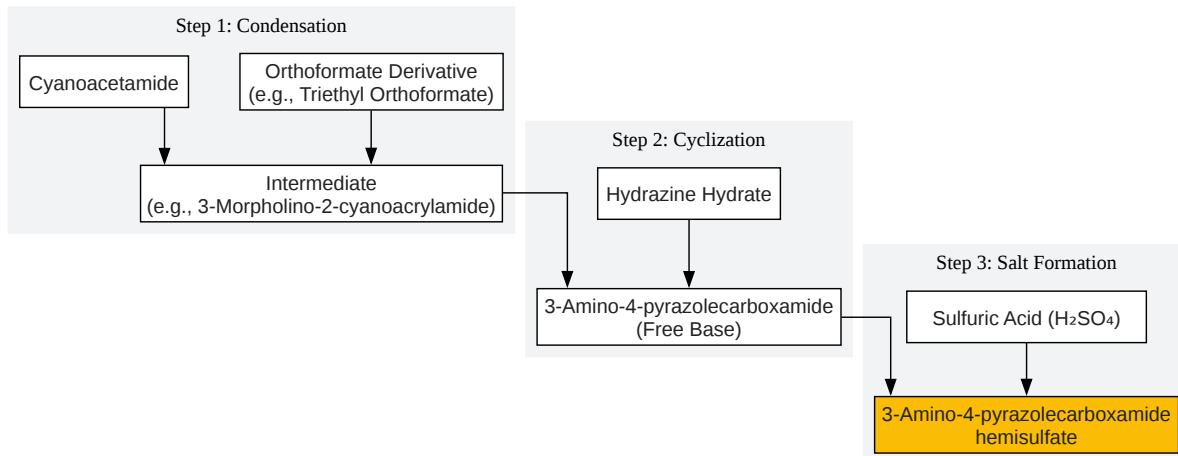
To overcome the limitations of earlier protocols, significant research has focused on process simplification. The development of "one-pot" or "one-kettle" syntheses represents a major leap forward. These methods combine multiple reaction steps into a single reactor without isolating intermediates, thereby saving time, reducing solvent waste, and improving overall efficiency.

A notable example involves using cyanoacetamide and morpholine as raw materials in water as a solvent, catalyzed by trimethyl orthoformate.<sup>[9]</sup> The intermediate generated is then cyclized with hydrazine hydrate and finally converted to the hemisulfate salt with sulfuric acid.<sup>[9]</sup> This approach is lauded for its high yield and the use of a non-toxic, environmentally benign solvent (water).<sup>[9]</sup>

Route	Key Starting Materials	Key Reagents	Typical Yield	Advantages	Disadvantages	Reference
Route 1	Pyridine amidohydr azone, Ethoxymethylene malononitrile	Hydrazine	Not High	Direct	Expensive starting materials	<a href="#">[1]</a>
Route 2	Malononitrile, Triethyl orthoformate	Hydrazine hydrate, Morpholine, Sulfuric acid	~68-80%	Established process	Long steps, expensive reagents, waste generation	<a href="#">[1]</a> <a href="#">[7]</a>
Route 3	Cyanoacet amide, N,N-dimethylformamide, dimethyl acetal	Hydrazine hydrate, Sulfuric acid	~93%	High yield, mild conditions	Cost of reagents	<a href="#">[1]</a>
Route 4 (One-Pot)		Trimethyl orthoformate, Cyanoacet amide, Morpholine	High	Environmentally friendly (uses water), simplified process	Relies on efficient catalysis	<a href="#">[9]</a>

## General Synthetic Workflow Diagram

The following diagram illustrates a modern, streamlined synthesis, emphasizing the key transformations from simple starting materials to the final product.

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Caption: Generalized workflow for the synthesis of **3-Amino-4-pyrazolecarboxamide hemisulfate**.

## Physicochemical Properties & Characterization

The hemisulfate salt form enhances the compound's stability and solubility, making it suitable for storage and subsequent use in pharmaceutical synthesis.[10]

Property	Value	Reference
CAS Number	27511-79-1	<a href="#">[11]</a> <a href="#">[12]</a>
Molecular Formula	$C_4H_6N_4O \cdot 0.5H_2SO_4$ or $C_8H_{14}N_8O_6S$	<a href="#">[12]</a>
Molecular Weight	175.16 g/mol	
Appearance	White solid powder	<a href="#">[1]</a>
Melting Point	224-226 °C (decomposes)	<a href="#">[1]</a> <a href="#">[13]</a>
EINECS Number	248-503-6	<a href="#">[11]</a> <a href="#">[12]</a>

Characterization is typically performed using standard analytical techniques. Spectral data from Infrared (IR) spectroscopy shows characteristic peaks for N-H (amine and amide), C=O (amide), and C=C bonds.[\[1\]](#)  $^1H$  NMR spectroscopy in DMSO-d<sub>6</sub> typically shows a singlet around 8.05 ppm corresponding to the four protons of the two amino groups.[\[1\]](#)

## Detailed Experimental Protocol: A Modern Synthesis

The following protocol is a representative example of a modern, high-yield synthesis, adapted from patent literature.[\[1\]](#) This self-validating system includes precise steps for reaction monitoring and purification to ensure a high-quality final product.

**Objective:** To synthesize **3-Amino-4-pyrazolecarboxamide hemisulfate** from cyanoacetamide.

**Materials:**

- Cyanoacetamide
- N,N-dimethylformamide dimethyl acetal (DMF-DMA)
- 1,4-Dioxane
- Absolute Ethanol
- Hydrazine Hydrate (85%)

- Sulfuric Acid (50% w/w)
- Acetone
- Water (deionized)
- Thin Layer Chromatography (TLC) apparatus

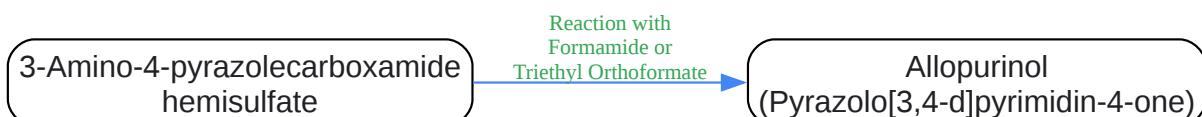
**Procedure:**

- Step 1: Condensation Reaction.
  - In a suitable reaction vessel, add cyanoacetamide (e.g., 0.1 mol) and 1,4-dioxane.
  - While stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (e.g., 0.12 mol) dropwise to the suspension.
  - Heat the mixture to 60°C and maintain for 3 hours.
  - Monitor the reaction completion using TLC.
  - Once complete, evaporate the 1,4-dioxane under reduced pressure. Wash the resulting solid with cold 1,4-dioxane and dry to obtain the intermediate product.
- Step 2: Cyclization.
  - To the intermediate from Step 1, add absolute ethanol (e.g., 0.9 mol) and hydrazine hydrate (e.g., 0.09 mol).
  - Heat the mixture to reflux at 70°C for 5 hours.
  - Monitor the reaction completion using TLC.
- Step 3: Salt Formation and Isolation.
  - After the cyclization is complete, cool the reaction mixture.
  - Carefully adjust the pH of the solution to 1-2 by adding 50% sulfuric acid dropwise while stirring.

- Continue stirring for 20-30 minutes to ensure complete precipitation.
- Filter the resulting white solid via suction filtration.
- Wash the filter cake sequentially with cold water and then with acetone.
- Dry the final product, 3-aminopyrazole-4-carboxamide hemisulfate, in a vacuum oven. The expected yield is typically in the range of 88-93%.<sup>[1]</sup>

## Core Application: The Gateway to Allopurinol

The primary and most significant application of **3-Amino-4-pyrazolecarboxamide hemisulfate** is its role as the immediate precursor to Allopurinol. Allopurinol is a xanthine oxidase inhibitor, a critical drug for reducing uric acid production in the body, and is widely prescribed for managing gout.<sup>[1]</sup> The synthesis is a straightforward cyclization reaction.



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Caption: Conversion of the intermediate to the anti-gout drug Allopurinol.

This transformation underscores the compound's industrial importance; improvements in its synthesis directly impact the cost and availability of a vital medication.

## Broader Significance: A Scaffold for Diverse Therapeutics

Beyond its role in Allopurinol synthesis, the aminopyrazole carboxamide core is a fertile ground for drug discovery. The strategic placement of amino and carboxamide groups provides handles for chemical modification, allowing for the development of derivatives with a wide array of therapeutic activities.<sup>[10]</sup> Research has shown that derivatives of this scaffold exhibit potent biological effects across various disease areas.

Caption: Diverse therapeutic potential of the aminopyrazole chemical scaffold.

- Anticancer Agents: Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects, with some showing DNA-binding interactions and cleavage activity, suggesting potential as anticancer drugs.[14] Others have been designed as potent inhibitors of kinases like FLT3 and CDKs, which are crucial targets in acute myeloid leukemia (AML).[15][16]
- Anti-inflammatory and Analgesic: The pyrazole nucleus is a well-known feature in anti-inflammatory drugs (e.g., Celecoxib).[2] Research continues to explore aminopyrazole derivatives for novel anti-inflammatory and analgesic properties.[4]
- Antimicrobial and Antifungal: Pyrazole carboxamides have demonstrated notable in vitro activity against various phytopathogenic fungi.[3] Furthermore, molecular hybrids incorporating the pyrazole-4-carboxamide linkage have shown good antibacterial and antitubercular activity.[17]

## Conclusion

The journey of **3-Amino-4-pyrazolecarboxamide hemisulfate** is a compelling story of chemical innovation driven by pharmaceutical necessity. From its origins in complex, multi-step syntheses, it has evolved into a product of streamlined, high-yield industrial processes. While its primary identity is that of a key intermediate for Allopurinol, its underlying aminopyrazole scaffold is a testament to the enduring power of heterocyclic chemistry in the quest for new medicines. The continuous refinement of its synthesis and the exploration of its derivatives ensure that this seemingly simple molecule will remain a compound of high interest to the scientific and drug development community for the foreseeable future.

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